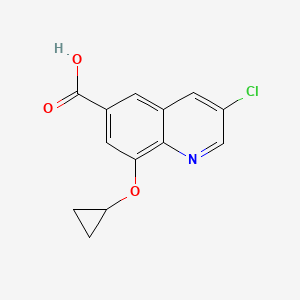
3-Chloro-8-cyclopropoxyquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid is a quinoline derivative with a unique structure that includes a chloro group at the 3-position, a cyclopropoxy group at the 8-position, and a carboxylic acid group at the 6-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Chlorination: Introduction of the chloro group at the 3-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclopropoxylation: The cyclopropoxy group can be introduced using cyclopropyl alcohol in the presence of a suitable base like sodium hydride.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of 3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency.
化学反应分析
Types of Reactions
3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline-6-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
相似化合物的比较
Similar Compounds
- 3-chloro-8-(methoxy)quinoline-6-carboxylic acid
- 3-chloro-8-(ethoxy)quinoline-6-carboxylic acid
- 3-chloro-8-(propoxy)quinoline-6-carboxylic acid
Uniqueness
3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy derivatives
属性
分子式 |
C13H10ClNO3 |
|---|---|
分子量 |
263.67 g/mol |
IUPAC 名称 |
3-chloro-8-cyclopropyloxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-9-4-7-3-8(13(16)17)5-11(12(7)15-6-9)18-10-1-2-10/h3-6,10H,1-2H2,(H,16,17) |
InChI 键 |
YEGNLQLUQWUXAP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1OC2=C3C(=CC(=C2)C(=O)O)C=C(C=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















